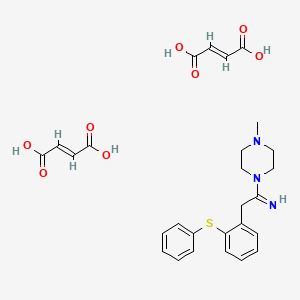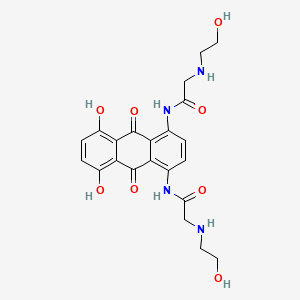
2-((Dimethylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dimethylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a tetrahydroindanone core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Dimethylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves the reaction of 4,5,6,7-tetrahydro-1-indanone with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms of the compound with altered chemical properties.
Substitution: Substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
2-((Dimethylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a pharmacological agent.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-((Dimethylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its activity, allowing it to interact with various biological molecules. The compound may modulate cellular processes by binding to receptors or enzymes, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Dimethylamine hydrochloride: Shares the dimethylamino group but lacks the tetrahydroindanone core.
4,5,6,7-Tetrahydro-1-indanone: Lacks the dimethylamino group but shares the tetrahydroindanone core.
Uniqueness: 2-((Dimethylamino)methyl)-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to the combination of the dimethylamino group and the tetrahydroindanone core. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Número CAS |
88364-15-2 |
|---|---|
Fórmula molecular |
C12H20ClNO |
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14;/h10H,3-8H2,1-2H3;1H |
Clave InChI |
BCAIZEGDGTWLGA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CC2=C(C1=O)CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
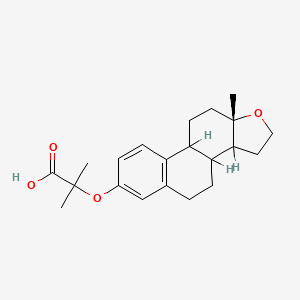
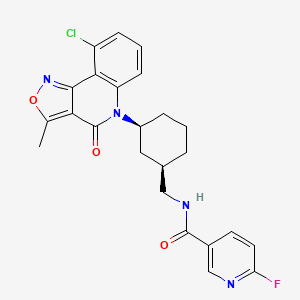
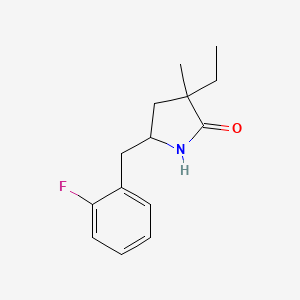
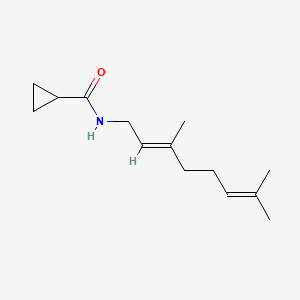
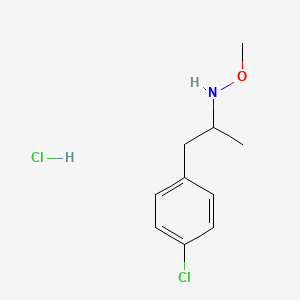
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

